REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][CH2:8][OH:9].[CH2:10]=O>C1(C)C=CC=CC=1>[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][CH2:8][O:9][CH2:10]1
|
Name
|
|
Quantity
|
399 g
|
Type
|
reactant
|
Smiles
|
OCCCNCCCO
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a glass reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, and condenser fitted with a water trap
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the water separated
|
Type
|
CUSTOM
|
Details
|
of water is removed
|
Type
|
CUSTOM
|
Details
|
Toluene is removed at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at high vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1COCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |